C16H14N2O3S
Description
Contextualization within the Proton Pump Inhibitor Research Landscape
The landscape of proton pump inhibitor research has been dominated by a class of compounds known as substituted benzimidazoles, which includes well-known agents like omeprazole (B731) and esomeprazole (B1671258). nih.gov Tenatoprazole (B1683002) distinguishes itself through a key structural difference: it possesses an imidazopyridine ring instead of the benzimidazole (B57391) moiety common to its predecessors. wikipedia.orgresearchgate.net
This structural modification is not merely academic; it confers a significant pharmacodynamic advantage. The primary distinguishing feature of Tenatoprazole is its exceptionally long plasma half-life, which is approximately seven times longer than that of other PPIs. wikipedia.orgnih.gov This prolonged duration of action is attributed to the imidazo[4,5-b]pyridine moiety, which reduces the rate of metabolism. slideshare.net This characteristic offers a theoretical advantage for more consistent and extended control of gastric acid, particularly in addressing nocturnal acid breakthrough, a common limitation of earlier-generation PPIs. drugbank.comnih.gov
Historical Trajectory of C16H14N2O3S Discovery and Early Preclinical Development
The development of Tenatoprazole, also identified by the code TU-199, originated with its invention by Mitsubishi Tanabe Pharma. wikipedia.org The compound was subsequently licensed to Negma Laboratories. wikipedia.org By 2003, Tenatoprazole was already undergoing clinical testing as a potential treatment for acid-related gastrointestinal disorders. wikipedia.org Reports from its developing company indicated that it was still in Phase I clinical trials in 2007 and 2012. wikipedia.org
Early preclinical research provided the foundational evidence for its mechanism and potential efficacy. Key findings from these initial studies include:
Inhibition of the Proton Pump: In vitro studies demonstrated that Tenatoprazole inhibits the activity of the hog gastric H+/K+-ATPase (the proton pump) with an IC50 of 6.2 μM. medchemexpress.com
Acid Secretion Suppression in Animal Models: Studies in dogs with Heidenhain pouches (a surgically created pouch of the stomach) showed that oral administration of Tenatoprazole dose-dependently suppresses gastric acid secretion stimulated by histamine (B1213489). medchemexpress.com
Bioavailability Studies: Preclinical investigations in dogs also revealed that the (S)-tenatoprazole sodium salt hydrate (B1144303) form of the compound had a two-fold greater bioavailability compared to the free form, a difference attributed to their respective crystal structures and hydrophobic properties. nih.gov
These early findings established Tenatoprazole as a potent inhibitor of the gastric proton pump, justifying its progression into clinical evaluation.
Overview of this compound Research Trajectories and Academic Significance
The academic and clinical research trajectory for Tenatoprazole has largely focused on leveraging its unique long-acting properties to address unmet needs in acid suppression. A significant portion of this research involves direct comparative studies against established PPIs, most notably esomeprazole, to quantify its potential advantages.
The primary academic significance of Tenatoprazole lies in its potential to provide more effective 24-hour acid control from a single daily dose. acs.org Research has consistently shown that its prolonged plasma half-life translates to superior control of nighttime acidity. nih.govresearchgate.netnih.gov This is a critical area of investigation, as nocturnal acid breakthrough can be a significant issue for patients even with standard PPI therapy.
Studies have meticulously characterized its mechanism of action. Tenatoprazole is a prodrug that, in the acidic environment of the stomach's parietal cells, converts to its active form. nih.gov This active species then forms a disulfide bond with cysteine residues on the H+,K+-ATPase enzyme, specifically at positions Cys813 and Cys822, thereby inactivating the pump and inhibiting acid secretion. nih.gov The binding to Cys822, located deep within the membrane, is associated with inhibition that is resistant to reversal, contributing to its long duration of effect. drugbank.comnih.gov
Clinical studies in healthy volunteers have been instrumental in quantifying the pharmacodynamic differences between Tenatoprazole and esomeprazole. The data consistently highlight Tenatoprazole's superior performance in controlling intragastric pH, especially during the night.
| Parameter | Tenatoprazole (40 mg) | Esomeprazole (40 mg) | Time Period | Reference |
|---|---|---|---|---|
| Median pH (First Night) | 4.2 | 2.9 | First 48h Study | nih.gov |
| Median pH (Second Night) | 4.5 | 3.2 | First 48h Study | nih.gov |
| % Time with pH > 4 (Overall 48h) | 57% | 49% | First 48h Study | nih.gov |
| Mean Nocturnal pH (Day 7) | 4.64 | 3.61 | 7-Day Study | researchgate.netnih.gov |
| Mean % Time with pH > 4 (Nocturnal, Day 7) | ~67.2% - 72.5% | ~45.9% - 62.2% | 7-Day & Other Studies | researchgate.netresearchgate.netnih.gov |
| Median 24-h pH (Day 7) | 5.02 | 4.79 | 7-Day Study | researchgate.netnih.gov |
These research findings underscore the distinct profile of Tenatoprazole within the PPI class, positioning it as a compound with the potential to offer significant clinical advantages, particularly for patients requiring robust and sustained acid suppression over a 24-hour period. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-9-10(2)22-14-13(9)15(19)18(8-17-14)7-11-3-5-12(6-4-11)16(20)21/h3-6,8H,7H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJIDOFJDUBNMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=C(C=C3)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Chemistry and Advanced Synthetic Methodologies for C16h14n2o3s
Retrosynthetic Analysis of C16H14N2O3S Core Structure
A retrosynthetic analysis of the Valdecoxib (B1682126) core structure reveals several key bond disconnections that form the basis for its various synthetic approaches. The central isoxazole (B147169) ring is the primary target for disconnection. The most common strategies involve breaking the C-C and C-N bonds of the isoxazole ring, leading back to simpler, more readily available precursors.
One major retrosynthetic pathway involves a [3+2] cycloaddition reaction. This approach disconnects the isoxazole ring into a nitrile oxide and an alkyne or an enamine equivalent. The nitrile oxide precursor is typically an aldoxime, and the alkyne or enamine component carries the phenyl and sulfamoylphenyl groups.
Another significant disconnection strategy is based on the construction of the isoxazole ring from a 1,3-dicarbonyl compound or its equivalent and hydroxylamine. This leads back to a diketone precursor which can be synthesized from simpler aromatic starting materials.
Furthermore, a disconnection of the C4-aryl bond via a Suzuki cross-coupling reaction suggests a 4-halo-isoxazole and a corresponding boronic acid or ester as key intermediates. nih.gov This highlights the versatility of modern cross-coupling reactions in the synthesis of diarylheterocycles like Valdecoxib.
Established Synthetic Routes for this compound
Several synthetic routes for Valdecoxib have been established, ranging from the initial reported synthesis to more refined methods utilizing modern synthetic methodologies.
The initial synthesis reported by Talley et al. starts from deoxybenzoin (B349326). nih.gov The key steps involve the formation of an oxime, followed by cyclization with an acetate (B1210297) equivalent to form the isoxazoline (B3343090) intermediate. Subsequent chlorosulfonylation and amination afford Valdecoxib. nih.gov
A prevalent and versatile method for constructing the 3,4-diarylisoxazole core of Valdecoxib is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or an enamine. nih.govresearchgate.net This approach offers good control over regioselectivity. For instance, the reaction of a substituted benzonitrile (B105546) oxide with an enamine derived from phenylacetone (B166967) can yield the desired isoxazole ring system directly. researchgate.net
Another established method involves the electrophilic cyclization of O-methyl oximes of α,β-alkynyl ketones. This strategy allows for the efficient synthesis of 4-iodoisoxazoles, which are valuable intermediates for subsequent cross-coupling reactions to introduce the p-sulfamoylphenyl group. nih.gov
The Suzuki cross-coupling reaction represents a modern and efficient approach for the late-stage introduction of the p-sulfamoylphenyl group. This method typically involves the coupling of a 4-halo-isoxazole intermediate with 4-sulfamoylphenylboronic acid. nih.gov
The synthesis of Valdecoxib relies on a variety of key precursors and intermediates, the choice of which depends on the selected synthetic route.
Table 1: Key Precursors in Valdecoxib Synthesis
| Precursor | Role in Synthesis |
|---|---|
| Deoxybenzoin | Starting material for the initial synthesis route. nih.gov |
| Phenylacetone | Precursor for forming the enolate or enamine for cycloaddition reactions. nih.govacs.org |
| Substituted Benzaldehyde Oximes | Precursors to nitrile oxides for 1,3-dipolar cycloadditions. researchgate.net |
| 4-Sulfamoylphenylboronic acid | Source of the p-sulfamoylphenyl moiety in Suzuki cross-coupling reactions. nih.gov |
Table 2: Key Intermediates in Valdecoxib Synthesis
| Intermediate | Synthetic Route |
|---|---|
| Deoxybenzoin oxime | Formed from deoxybenzoin in the initial synthesis. nih.gov |
| 3-Aryl-5-hydroxy-5-methyl-4-phenyl-2-isoxazolines | Intermediates in the 1,3-dipolar cycloaddition route which dehydrate to form the isoxazole ring. acs.org |
| 4-Iodoisoxazoles | Key intermediates for Suzuki cross-coupling reactions. nih.gov |
| Isoxazole-4-boronates | Alternative intermediates for Suzuki cross-coupling reactions. nih.gov |
Optimization of reaction conditions is crucial for maximizing the yield and purity of Valdecoxib, particularly for large-scale synthesis. Key parameters that have been studied include the choice of solvent, base, temperature, and catalyst.
In the 1,3-dipolar cycloaddition route, the choice of base and solvent significantly impacts the regioselectivity and yield. The use of lithium diisopropylamide (LDA) at low temperatures allows for the regioselective formation of the enolate of phenylacetone, leading to the desired 3,4-diarylisoxazole isomer. acs.orgresearchgate.net
For Suzuki cross-coupling reactions, the optimization of the palladium catalyst, ligands, base, and solvent system is critical for achieving high yields. For example, using PdCl2 as a catalyst with KHCO3 as the base in a DMF:H2O solvent system has been shown to be effective. nih.gov
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of isoxazole derivatives like Valdecoxib, several green chemistry approaches have been explored. nih.goveurekaselect.com
One approach is the use of greener solvents, such as water, to replace hazardous organic solvents. researchgate.net The synthesis of isoxazoles via cycloaddition reactions has been successfully carried out in aqueous media. researchgate.net
Microwave-assisted synthesis has also emerged as a green technique. nih.goveurekaselect.com Microwave irradiation can significantly reduce reaction times, improve yields, and enhance selectivity compared to conventional heating methods. This has been applied to the synthesis of various isoxazole derivatives. nih.gov
The development of one-pot multicomponent reactions is another green strategy. These reactions improve atom economy and reduce waste by combining multiple synthetic steps into a single operation without the need for isolating intermediates. researchgate.net The synthesis of isoxazole-sulfonates and -sulfonamides has been achieved through a one-pot, four-component reaction under ultrasound irradiation in water. researchgate.net
Catalyst selection also plays a role in green chemistry. The use of metal-free catalysts or highly efficient and recyclable catalysts is a key area of research. researchgate.net
Stereoselective Synthesis of this compound Enantiomers
Valdecoxib itself is an achiral molecule as it does not possess any stereocenters. However, the principles of stereoselective synthesis can be applied to create chiral analogs of Valdecoxib or chiral intermediates that could be used in the synthesis of related structures.
Research has demonstrated the asymmetric synthesis of chiral sulfinate esters of Valdecoxib. ntu.edu.sg In this approach, the primary sulfonamide group of Valdecoxib is converted into a sulfinate, which is then subjected to an enantioselective condensation to yield chiral sulfinate esters with high stereoselectivity. ntu.edu.sg This highlights a method for introducing a stereogenic sulfur center into the Valdecoxib scaffold.
Furthermore, the synthesis of non-racemic intermediates, such as β-hydroxy ketones, through methods like iodolactonization of homopropargylic alcohols, can provide chiral building blocks for the synthesis of chiral isoxazole-containing compounds. acs.org While not a direct synthesis of Valdecoxib enantiomers, these methodologies are crucial for the broader exploration of the chemical space around this important pharmacophore.
Medicinal Chemistry and Structure Activity Relationship Sar Studies of C16h14n2o3s
Design Principles for C16H14N2O3S Analogues and Derivatives
The fundamental design of proton pump inhibitors based on the 2-(pyridinylmethylsulfinyl)-1H-benzimidazole scaffold is as a class of prodrugs. jnmjournal.orgnih.gov These molecules are chemically stable at neutral pH but are engineered for acid-activated conversion into the active inhibitor within the highly acidic environment of the gastric parietal cell canaliculi. jnmjournal.orgresearchgate.net
The key design principles revolve around the pKa values of the two nitrogen-containing heterocyclic rings:
Pyridine (B92270) Ring (pKa1): The basicity of the pyridine nitrogen is crucial for the drug's mechanism. Protonation of this nitrogen allows the molecule to accumulate specifically in the acidic secretory canaliculi of parietal cells, a phenomenon known as ion trapping. japsonline.com
Benzimidazole (B57391) Ring (pKa2): Following accumulation, a second protonation occurs, typically involving the benzimidazole nitrogen. This step initiates a rapid chemical rearrangement, converting the initial prodrug into a tetracyclic sulfenamide (B3320178). japsonline.comslideshare.net This active sulfenamide is the species that covalently binds to cysteine residues (primarily Cys813) on the gastric H+/K+-ATPase enzyme, irreversibly inhibiting the pump and blocking gastric acid secretion. jnmjournal.org
Therefore, the design of analogues focuses on modulating the electronic properties of both the pyridine and benzimidazole rings through various substituents to fine-tune the pKa values and the rate of conversion to the active sulfenamide, thereby optimizing the pharmacological effect. nih.gov
Positional Modifications and Their Impact on Biological Activity
Systematic modifications at various positions on the this compound scaffold have yielded critical insights into the structural requirements for potent biological activity.
Substitutions on the benzimidazole ring primarily influence the basicity of the benzimidazole nitrogen (related to pKa2) and can affect the drug's metabolism. japsonline.comyoutube.com The position and electronic nature of these substituents are critical.
Position 5: This is a key position for modification. Introducing electron-donating groups, such as a methoxy (B1213986) group (-OCH3), increases the electron density on the benzimidazole ring system. This, in turn, increases the basicity of the N-3 atom, facilitating the second protonation step required for activation and enhancing the compound's potency. youtube.comresearchgate.net Conversely, electron-withdrawing groups in this position can reduce activity. researchgate.net
Other Positions: Substitutions at other positions, such as C6, can also modulate activity. For instance, the presence of a chlorine or fluorine group at the 5th or 6th position has been noted as a requirement for antimicrobial activity in some benzimidazole series. rjptonline.org Leaving the 5th position unsubstituted, as seen in some analogues, can lead to increased metabolism. youtube.com
Table 1: Impact of Benzimidazole Ring Modifications on Biological Activity
| Position of Substitution | Type of Substituent | Effect on Biological Activity | Reference |
|---|---|---|---|
| Position 5 | Electron-donating group (e.g., -OCH3) | Enhances inhibitory activity by increasing basicity of benzimidazole nitrogen. | youtube.comresearchgate.net |
| Position 5 | Electron-withdrawing group (e.g., -NO2) | Reduces inhibitory efficiency. | researchgate.netnih.gov |
| Position 5/6 | Halogen (e.g., -Cl, -F) | Can be required for antimicrobial activity in certain benzimidazole derivatives. | rjptonline.org |
| Position 5 | Unsubstituted (-H) | May lead to increased metabolism. | youtube.com |
Modifications to the pyridine ring are essential for controlling the pKa of the pyridine nitrogen (pKa1), which governs the drug's accumulation in parietal cells. japsonline.com The pyridine ring is a common motif in many therapeutic drugs approved by the FDA. researchgate.net
Electron-Donating Groups: Similar to the benzimidazole ring, adding electron-donating groups (e.g., methyl, methoxy) to the pyridine ring increases its basicity. youtube.com This enhanced basicity promotes protonation and accumulation of the drug at its site of action, generally leading to increased potency. youtube.com Omeprazole (B731) and lansoprazole (B1674482), for instance, feature such groups.
Ring Modification: A more significant structural change involves replacing a carbon atom within the pyridine ring with a nitrogen atom, creating a pyrimidine (B1678525) or other diazine ring. This modification can alter the electronic properties and basicity of the scaffold, potentially leading to compounds with different activity profiles. diva-portal.org
Table 2: Influence of Pyridine Ring Substitutions on PPI Activity
| Position of Substitution | Type of Substituent | Effect on Biological Activity | Reference |
|---|---|---|---|
| Positions 3, 4, 5 | Electron-donating groups (e.g., -CH3, -OCH3) | Increases basicity (pKa1), promoting accumulation in parietal cells and enhancing potency. | youtube.com |
| Position 4 | Replacement of Carbon with Nitrogen | Alters basicity and electronic distribution, potentially creating more potent compounds. | youtube.com |
| General | Fluorine substitution | Can enhance antibacterial activity in some quinoline-based compounds. | slideshare.net |
The most prominent example of this is the relationship between omeprazole (a racemic mixture of R- and S-enantiomers) and esomeprazole (B1671258) (the pure S-enantiomer). ontosight.ai
Metabolism: The S-enantiomer (esomeprazole) is metabolized more slowly by the cytochrome P450 enzyme CYP2C19 compared to the R-enantiomer. jnmjournal.org
Pharmacokinetics: This slower metabolism results in higher and more sustained plasma concentrations of the active drug for esomeprazole compared to an equivalent dose of racemic omeprazole. jnmjournal.org
Clinical Effect: The improved pharmacokinetic profile of esomeprazole leads to a more consistent and effective inhibition of gastric acid secretion. jnmjournal.org
The development of single-enantiomer drugs like esomeprazole and dexlansoprazole (B1670344) (R-lansoprazole) demonstrates that controlling the sulfoxide (B87167) stereochemistry is a key strategy for optimizing the clinical performance of this class of compounds. jnmjournal.org
Bioisosteric Replacements in this compound Scaffolds
Bioisosteric replacement is a widely used strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physicochemical properties to enhance potency, improve pharmacokinetic parameters, or reduce toxicity. diva-portal.orgsioc-journal.cn
Several bioisosteric replacement strategies have been explored for scaffolds related to this compound:
Replacement of Rings: The phenyl ring has been replaced with aza-heterocycles like pyridine or pyrimidine to improve properties such as solubility. diva-portal.org In some cases, the entire benzimidazole ring has been replaced by other heterocyclic systems like phenyl oxadiazole to explore different binding interactions. researchgate.net
Replacement of Functional Groups: The sulfinyl (sulfoxide) moiety itself can be considered a bioisosteric replacement for a carbonyl group, which can be useful in drug design. sioc-journal.cn In other contexts, carboxylic acid groups have been successfully replaced with isosteric groups like 5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl or tetrazoles to maintain acidic properties while improving other molecular characteristics. researchgate.netdiva-portal.org
Atom Replacements: The substitution of a hydrogen atom with a fluorine atom is a common bioisosteric replacement used to modulate electronic properties and metabolic stability. ucl.ac.uk
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical relationships between the chemical structures of a series of compounds and their biological activities. wikipedia.orgunicamp.br These models help in understanding the key physicochemical properties that govern activity and in predicting the potency of new, unsynthesized derivatives.
For proton pump inhibitors and related benzimidazole structures, QSAR studies have successfully correlated biological activity with a variety of molecular descriptors: nih.govresearchgate.net
Spectroscopic Data: NMR chemical shifts have been used as molecular descriptors. For instance, the 15N-NMR chemical shifts of the benzimidazole and pyridine nitrogens have shown correlations with properties like pKa, protein binding, and pharmacokinetic parameters such as tmax and half-life. japsonline.com
3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to create models for related inhibitors of other enzymes, such as protein tyrosine phosphatase 1B (PTP1B). researchgate.net These models provide a 3D map of where steric and electrostatic fields of the molecule should be modified to improve activity.
These modeling approaches are invaluable tools in the rational design of new this compound derivatives, allowing for the prioritization of synthetic targets with the highest probability of success. unicamp.br
Fragment-Based Drug Design (FBDD) Strategies Applied to this compound Research
Fragment-Based Drug Design (FBDD) is a method in drug discovery that starts by identifying small chemical fragments that bind weakly to a biological target. wikipedia.org These fragments are then optimized and linked together or "grown" to produce a lead compound with higher affinity and potency. wikipedia.orglifechemicals.com While direct FBDD research specifically targeting Sudoxicam is not extensively documented, likely due to its early withdrawal from clinical development, the principles of FBDD can be hypothetically applied to its core structure to design novel, potentially less toxic, anti-inflammatory agents.
The core idea would be to deconstruct the Sudoxicam molecule into its key structural fragments and screen them for binding to its target, cyclooxygenase (COX). medchemexpress.comresearchgate.net The primary fragments of Sudoxicam include the 4-hydroxy-1,2-benzothiazine-1,1-dioxide scaffold and the N-(thiazol-2-yl)amide side chain.
Hypothetical FBDD Approach for Sudoxicam Analogues:
Fragment Identification and Screening: The initial step involves identifying key fragments from the Sudoxicam structure. These low molecular weight compounds would be screened using biophysical techniques like nuclear magnetic resonance (NMR) or X-ray crystallography to confirm binding to the COX enzyme. nih.gov
Fragment Growing: Once a fragment with desirable binding is identified, it can be elaborated upon. For instance, if a fragment derived from the benzothiazine core binds effectively, medicinal chemists could systematically add substituents to explore unoccupied pockets in the enzyme's active site, aiming to enhance potency. lifechemicals.com
Fragment Merging or Linking: If two different fragments bind to adjacent sites on the target, they can be merged or linked. lifechemicals.com For example, a fragment from the benzothiazine core and a separate heterocyclic fragment (replacing the toxic thiazole (B1198619) ring) could be connected with a suitable linker to create a novel, high-affinity ligand. lifechemicals.com
A significant focus of applying FBDD to the Sudoxicam scaffold would be to mitigate the toxicity associated with the 2-aminothiazole (B372263) ring. This ring is known to undergo metabolic epoxidation, leading to reactive metabolites responsible for hepatotoxicity. nih.gov FBDD could be used to screen alternative heterocyclic fragments that bind to the same region of the enzyme but lack the structural alerts for forming toxic metabolites.
Table 1: Hypothetical Fragments from Sudoxicam for FBDD Screening
| Fragment Name | Chemical Structure (Representation) | Rationale for Screening | Potential for Optimization |
| 4-hydroxy-1,2-benzothiazine-1,1-dioxide | Benzene ring fused to a sulfur-containing heterocyclic ring with a hydroxyl group. | Forms the core "oxicam" scaffold responsible for the acidic nature and key interactions with the COX enzyme active site. | Can be modified with different substituents on the benzothiazine ring to improve selectivity and pharmacokinetic properties. |
| 2-Aminothiazole | A five-membered ring containing sulfur, nitrogen, and an amino group. | This fragment is crucial for binding but is also the primary source of metabolic toxicity. | The main goal would be to replace this fragment with other heterocycles that maintain binding affinity without the associated toxicity. |
| Benzothiazine-carboxamide Linker | The amide linkage between the benzothiazine core and the thiazole ring. | The geometry and electronic properties of this linker are vital for the correct orientation of the molecule within the binding site. | Modifications could alter the compound's flexibility and hydrogen bonding capacity. |
Prodrug Design Strategies for this compound Enhancement
Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body through enzymatic or chemical reactions. ijnrd.orgewadirect.com This strategy is often employed to overcome undesirable properties of a drug, such as poor solubility, instability, or to reduce side effects. ijnrd.orgmdpi.com While Sudoxicam's development was halted by hepatotoxicity, prodrug strategies could theoretically be applied to address other issues common to NSAIDs, such as gastrointestinal irritation, or to modify its pharmacokinetic profile.
For other oxicams like Piroxicam, several prodrugs (e.g., Ampiroxicam, Droxicam) have been developed to reduce gastrointestinal side effects. scispace.com These strategies typically involve masking the acidic 4-hydroxyl group of the oxicam core, which is implicated in direct topical irritation of the gastric mucosa.
Potential Prodrug Strategies for Sudoxicam:
Ester Prodrugs: The acidic enolic hydroxyl group on the benzothiazine ring could be converted into an ester. This modification would render the molecule neutral, potentially reducing direct gastrointestinal irritation. google.com The ester would then be hydrolyzed by esterase enzymes in the body to release the active Sudoxicam. researchgate.net
Carbonate Prodrugs: Similar to Ampiroxicam (a prodrug of Piroxicam), an ether carbonate could be formed at the enolic hydroxyl group. scispace.com This approach also creates a non-acidic molecule, which is later metabolized to release the parent drug. scispace.com
Amide Prodrugs: While less common for this functional group, derivatization to form a structure that can be cleaved to reveal the hydroxyl group is another possibility.
The primary goal of these prodrug approaches for an oxicam is to create a transiently inactive form of the drug that passes through the stomach without causing local irritation before being absorbed and converted to the active form in the bloodstream or tissues.
Table 2: Potential Prodrug Modifications for Sudoxicam and Their Rationale
| Prodrug Strategy | Chemical Modification | Targeted Enzyme(s) for Activation | Expected Enhancement |
| Esterification | Capping the 4-hydroxyl group with an alkyl or aryl ester. google.com | Esterases (ubiquitous in blood and tissue) | Reduced gastrointestinal irritation by masking the acidic hydroxyl group; potentially altered solubility and absorption. researchgate.net |
| Carbonate Formation | Formation of an ether carbonate at the 4-hydroxyl position. | Esterases/Carbonic anhydrases | Similar to esterification, aims to decrease local gastric irritation and improve GI tolerability. scispace.com |
| Phosphate (B84403) Esters | Addition of a phosphate group to the 4-hydroxyl position. | Alkaline Phosphatases | Significantly increase aqueous solubility, which could be useful for developing parenteral formulations. ewadirect.com |
Molecular Mechanisms of Action of C16h14n2o3s in Experimental Models
Biochemical Activation of C16H14N2O3S in Acidic Environments
This compound is administered as an inactive prodrug. jnmjournal.orgconsensus.app Its activation is a critical, pH-dependent process. The compound, being a weak base, selectively accumulates in the highly acidic secretory canaliculi of gastric parietal cells. consensus.appbiocat.com In this acidic milieu, the compound undergoes a protonation-driven chemical rearrangement. jnmjournal.orgconsensus.app This conversion transforms the initial benzimidazole (B57391) structure into a highly reactive cationic thiophilic reagent, a cyclic sulfenamide (B3320178). jnmjournal.orgdrugbank.com The rate of this activation is pH-dependent, reflecting the protonation of the benzimidazole moiety. jnmjournal.org The order of acid stability among similar proton pump inhibitors (PPIs) is noted as pantoprazole (B1678409) > omeprazole (B731) > lansoprazole (B1674482) > rabeprazole. jnmjournal.org
Irreversible Covalent Binding to Proton Pump Cysteine Residues
Once activated, the sulfenamide derivative of this compound rapidly forms a stable, irreversible disulfide bond with the sulfhydryl groups of specific cysteine residues on the alpha subunit of the H+/K+-ATPase. consensus.appdrugbank.comdroracle.ai This covalent linkage is the key to its prolonged inhibitory effect. jnmjournal.org The binding occurs on the luminal (extracellular) face of the proton pump, specifically targeting cysteine residues that are accessible within the acidic environment. biocat.comdroracle.ai This irreversible binding effectively inactivates the enzyme. wikipedia.orgslideshare.net The inhibition lasts until new H+/K+-ATPase pumps are synthesized and integrated into the cell membrane, a process that can take up to 72 hours. wikipedia.org
Conformational Changes Induced by this compound Binding
The formation of the covalent disulfide bond between the activated this compound and the H+/K+-ATPase induces a significant and permanent conformational change in the enzyme. This alteration locks the pump in an inactive state, physically preventing it from undergoing the necessary cyclical changes required for transporting H+ ions into the gastric lumen. By blocking the enzyme's ability to function, this compound effectively halts the final step of acid production. wikipedia.orgunict.it
Influence on H+/K+-ATPase Activity in Isolated Preparations
In experimental models using isolated gastric preparations, such as vesicles derived from gastric mucosa, this compound demonstrates potent and dose-dependent inhibition of H+/K+-ATPase activity. drugbank.comdroracle.ai These in vitro assays confirm that the compound specifically targets the proton pump. The activity of the ATPase is typically measured by quantifying the hydrolysis of ATP to ADP and inorganic phosphate (B84403); this compound significantly reduces the amount of phosphate produced, indicating direct inhibition of the enzyme's catalytic function. elabscience.commybiosource.com This inhibitory effect is observed in both basal and stimulated acid secretion models, regardless of the nature of the stimulus. wikipedia.orgdrugbank.com
Investigation of Non-Proton Pump Target Interactions in Cellular Models
Beyond its primary target, research in cellular models has explored the interactions of this compound with other cellular components and pathways. These non-proton pump effects are an active area of investigation.
Experimental studies have revealed that this compound can influence several key cellular signaling pathways, suggesting a broader biological activity than just acid suppression. In various cell lines, the compound has been shown to downregulate the PI3K/AKT/mTOR pathway and inhibit the Hedgehog signaling pathway by decreasing the expression of the transcription factor Gli1. frontiersin.orgnih.gov Furthermore, it has been observed to decrease the activation of NF-κB and modulate the aryl hydrocarbon receptor (AHR) pathway, which can, in turn, affect cell proliferation and cell cycle progression. frontiersin.orgspandidos-publications.com
Table 1: Cellular Signaling Pathways Modulated by this compound
| Signaling Pathway | Observed Effect in Experimental Models | Reference Cell Types | Citation |
|---|---|---|---|
| PI3K/AKT/mTOR | Downregulation; decreased protein levels of PI3K, AKT, and mTOR. | Gastric cancer cells | frontiersin.org |
| Hedgehog (Hh) | Inhibition; decreased mRNA and protein levels of Gli1. | Barrett's esophagus cells | nih.gov |
| NF-κB | Decreased activation and nuclear translocation. | Human umbilical vein endothelial cells (HUVECs), gastric cancer cells | frontiersin.org |
| Aryl Hydrocarbon Receptor (AHR) | Modulation leading to inhibition of cell proliferation and G1 cell cycle arrest. | Esophageal squamous cell carcinoma cells | spandidos-publications.com |
The metabolism of this compound itself involves other enzyme systems, leading to potential interactions. It is extensively metabolized in the liver, primarily by the cytochrome P-450 (CYP) system. consensus.apppharmgkb.org Specifically, it acts as a substrate and a differential inhibitor of CYP2C19 and, to a lesser extent, CYP3A4. wikipedia.orgunict.itpharmgkb.org This interaction can affect the metabolism of other drugs that are substrates for these enzymes. pharmgkb.org In some experimental models, this compound has also been found to reduce the expression of cyclooxygenase-2 (COX-2) and is believed to inhibit the urease enzyme of Helicobacter pylori. drugbank.comfrontiersin.org
Table 2: Enzyme Systems Affected by this compound
| Enzyme System | Nature of Interaction | Significance | Citation |
|---|---|---|---|
| Cytochrome P-450 (CYP2C19 & CYP3A4) | Substrate and differential inhibitor. | Metabolism of this compound and potential for drug-drug interactions. | wikipedia.orgunict.itconsensus.apppharmgkb.org |
| Cyclooxygenase-2 (COX-2) | Reduced expression in a murine model. | Potential anti-inflammatory effects independent of proton pump inhibition. | frontiersin.org |
| Urease (H. pylori) | Inhibition is generally believed to occur. | Contributes to the eradication of H. pylori by raising gastric pH and directly affecting the bacterium. | drugbank.com |
Species-Specific Differences in this compound Molecular Interaction
The molecular interactions of the compound this compound, scientifically known as Valdecoxib (B1682126), exhibit notable differences across various biological species and experimental models. nih.govwikipedia.org While its primary mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, research has revealed species-dependent variations in metabolism and alternative molecular targets. nih.govdrugbank.com
The biotransformation of Valdecoxib, in particular, highlights the metabolic differences between mammals and microorganisms. In humans, the compound undergoes extensive hepatic metabolism primarily through cytochrome P450 isoenzymes, specifically CYP3A4 and CYP2C9, as well as non-P450 dependent glucuronidation. nih.govdrugbank.com This process results in the formation of an active hydroxylated metabolite, among others. nih.gov
Conversely, studies involving microbial cultures, including various fungi, bacteria, and yeasts, have demonstrated a different but related metabolic profile. ebi.ac.uk In these models, Valdecoxib is metabolized into a variety of products. ebi.ac.uk The principal metabolite identified in these microbial systems is a hydroxymethyl derivative. ebi.ac.ukjmb.or.kr Other identified biotransformation reactions include carboxylation, demethylation, ring hydroxylation, and N-acetylation. ebi.ac.ukjmb.or.kr Significantly, the hydroxymethyl and carboxylic acid metabolites identified in fungal cultures are also known to be produced during mammalian metabolism. ebi.ac.ukjmb.or.kr This correlation suggests that microbial biotransformation models, especially those using fungi, can serve as a predictive tool for understanding the mammalian metabolism of Valdecoxib. ebi.ac.uknih.gov
Table 1: Comparative Metabolic Pathways of this compound in Different Models
| Species/Model | Primary Metabolic Pathway(s) | Key Metabolites Identified |
| Human | Hepatic metabolism via Cytochrome P450 (CYP3A4, CYP2C9); Glucuronidation. nih.govdrugbank.com | Hydroxylated metabolite. nih.gov |
| Fungi (Microbial Cultures) | Biotransformation via hydroxylation, carboxylation, demethylation, ring hydroxylation, N-acetylation. ebi.ac.ukjmb.or.kr | Hydroxymethyl metabolite (major), Carboxylic acid, Demethylated, Ring-hydroxylated, and N-acetylated products. ebi.ac.ukjmb.or.kr |
| Mouse | Hepatic microsomal enzymes (CYP2C9 and CYP3A4). jmb.or.kr | 16 different metabolites identified in plasma, urine, and feces, including hydroxylated and carboxylic acid forms. jmb.or.kr |
Table 2: Interaction of this compound with Cannabinoid Receptors in Experimental Models
| Experimental Model | Target Receptor | Observation | Potency Comparison |
| Wistar Rat | Cannabinoid Receptor 1 (CB1). ebi.ac.uk | Analgesic effects are potentially mediated in part by direct interaction with CB1 receptors. ebi.ac.uk | Not Applicable |
| Rat Brain Tissue | Cannabinoid (CB) Receptors. ebi.ac.uk | Demonstrated specific affinity for CB receptors in radioligand binding assays. ebi.ac.uk | Not Applicable |
| HEK 293 Cells (Human) | CB1-expressing cells. ebi.ac.uk | Showed specific affinity for CB1 receptors in radioligand binding assays. ebi.ac.uk | Approximately 100-fold less potent than the cannabinoid agonist WIN 55,212-2. ebi.ac.uk |
Table of Mentioned Compounds
| Chemical Formula | Common Name(s) |
| This compound | Valdecoxib |
| C20H21N3O6S | Parecoxib |
| C28H26N2O3 | WIN 55,212-2 |
| C20H32O2 | Arachidonic Acid |
Pharmacological Profiling of C16h14n2o3s in Preclinical Models
In Vitro Assays for C16H14N2O3S Efficacy and Potency
The initial phase of pharmacological profiling involves a suite of in vitro assays to determine the compound's efficacy and potency at its molecular target. nuvisan.com These tests are fundamental to establishing a mechanism of action and quantifying the compound's activity before proceeding to more complex biological systems. For a putative proton pump inhibitor, these assays focus on the direct and indirect effects on the H+/K+-ATPase enzyme, which is responsible for the final step in gastric acid secretion. researchgate.netjnsbm.org
Gastric parietal cells are the exclusive site of the H+/K+-ATPase in the stomach, making them the ideal cellular model for primary efficacy testing. nih.gov Assays using isolated primary parietal cells or immortalized cell lines provide insight into the compound's ability to permeate the cell membrane and inhibit acid secretion in a physiological context.
Key research findings from such assays typically involve measuring the compound's effect on secretagogue-stimulated acid production. For instance, studies on genetically engineered mouse models have utilized purified parietal cells to analyze functions like intracellular calcium responses and in vitro acid accumulation. umich.edu An effective inhibitor would demonstrate a dose-dependent reduction in acid secretion stimulated by agents like histamine (B1213489) or gastrin. These cell-based functional assays are critical for confirming that the compound's activity observed in simpler systems translates to a relevant cellular environment. bmj.com
Table 1: Example Data from a Cell-Based Parietal Cell Assay
| Treatment Group | Stimulant | Compound Conc. | Acid Secretion (Relative Units) | % Inhibition |
| Vehicle Control | None | 0 µM | 1.2 | N/A |
| Positive Control | Histamine (100 µM) | 0 µM | 100.0 | 0% |
| Test Compound | Histamine (100 µM) | 1 µM | 55.4 | 44.6% |
| Test Compound | Histamine (100 µM) | 10 µM | 15.7 | 84.3% |
| Test Compound | Histamine (100 µM) | 100 µM | 4.8 | 95.2% |
To investigate the direct interaction between the compound and its target enzyme, studies are conducted using gastric membrane vesicles, also known as microsomes. These vesicles are isolated from gastric tissue and are rich in H+/K+-ATPase. jnsbm.org In the stimulated parietal cell, the H+/K+-ATPase is translocated from cytoplasmic tubulovesicles to the secretory canalicular membrane. researchgate.net The isolated vesicles mimic this state, containing the enzyme in its active orientation.
In this cell-free system, researchers can measure the ATP-driven transport of protons into the vesicles. The efficacy of an inhibitor is determined by its ability to block this proton transport. This is often measured using pH-sensitive fluorescent dyes that report changes in the intra-vesicular pH. Such studies confirm that the compound's mechanism of action is the direct inhibition of the proton pump, independent of other cellular pathways.
The most direct assessment of a compound's potency is through enzymatic assays using purified or partially purified H+/K+-ATPase. nih.gov These assays measure the catalytic activity of the enzyme, which is its ability to hydrolyze adenosine (B11128) triphosphate (ATP) to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi). bio-techne.com The energy released from this reaction drives the exchange of cytoplasmic H+ for extracellular K+. researchgate.net
A common method is a colorimetric assay that quantifies the amount of inorganic phosphate released. jnsbm.orgelabscience.com The inhibitory activity of the compound is measured by its ability to reduce the rate of phosphate production. From these experiments, key potency metrics such as the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined. jnsbm.org These values are crucial for comparing the potency of new chemical entities against established standards like Omeprazole (B731). jnsbm.org
Table 2: Example H+/K+-ATPase Enzymatic Inhibition Data
| Compound | IC50 Value (µM) |
| This compound (Test Compound) | 0.85 |
| Omeprazole (Reference) | 8.00 jnsbm.org |
Note: The IC50 value for Omeprazole is cited from a study on a plant extract and is used here for comparative context. jnsbm.org The value for the test compound is hypothetical.
In Vivo Pharmacodynamics in Animal Models
Following successful in vitro characterization, the compound is advanced to in vivo studies in animal models to evaluate its pharmacodynamics—the effect of the drug on the body. These studies are essential to understand how the compound behaves in a complex, whole-organism system, assessing its ability to suppress gastric acid secretion and its duration of action.
Rodent models are standard for the in vivo evaluation of gastric acid suppressants. nih.gov A widely used model to induce gastric injury is the pylorus-ligation model in rats. nih.gov In this procedure, the pylorus is ligated, causing gastric acid to accumulate and induce esophageal damage. The efficacy of a test compound is demonstrated by its ability to prevent or reduce the severity of these lesions, which is a direct consequence of inhibiting acid secretion. nih.gov
Other models involve the direct measurement of gastric acid output in conscious or anesthetized rodents. For example, studies in mice have measured acid secretion in isolated stomach preparations or in genetically engineered models to probe the roles of various signaling molecules like gastrin and histamine. umich.edunih.gov These experiments provide definitive proof of the compound's anti-secretory effect in vivo.
Table 3: Pharmacodynamic Effects in a Rat Pylorus-Ligation Model
| Treatment Group | Gastric Juice Volume (mL) | Acid Output (µEq/4 hr) | Esophageal Lesion Score (0-5) |
| Vehicle Control | 8.5 ± 0.7 | 310 ± 25 | 4.2 ± 0.4 |
| This compound | 4.1 ± 0.5 | 95 ± 15 | 1.1 ± 0.3* |
*Data are hypothetical mean ± SE. P < 0.05 vs. Vehicle Control. This table is based on the model described in source nih.gov.
To obtain a more dynamic and clinically relevant measure of acid suppression, ambulatory pH monitoring can be adapted for use in animal models. This involves placing a miniature pH-sensitive probe in the stomach or esophagus of a freely moving animal to record pH levels over an extended period, often 24 hours. sages.co.za
Intragastric pH monitoring, with a probe placed in the gastric fundus, provides a direct measure of the compound's ability to raise gastric pH and the duration of this effect. sages.co.za Esophageal pH monitoring is particularly relevant for models of gastroesophageal reflux disease (GERD), as it quantifies the reduction in esophageal acid exposure following treatment. nih.govresearchgate.net These studies are critical for establishing the pharmacodynamic profile that will later inform clinical dosing regimens. The development of wireless pH monitoring capsules has also provided a less invasive method for long-term pH recording in preclinical studies. sages.co.za
Effects on Gastrointestinal Motility in Preclinical Studies
Preclinical research has explored the effects of various compounds on gastrointestinal (GI) motility in animal models. These studies are crucial for understanding how new chemical entities might influence gut function. ijper.org Techniques often involve in vitro preparations, such as isolated segments of the intestine from animals like guinea pigs, to observe the direct effects of a substance on muscle contractions. ijper.org For instance, the Trendelenburg method using guinea pig ileum is a classic approach to study peristalsis. ijper.org
In vivo studies in animal models, such as rats, are also employed to assess the impact of compounds on GI motility under more physiological conditions. jnmjournal.org For example, some studies investigate how a substance might alter normal gastric antral motility or counteract induced hypomotility. jnmjournal.org Prokinetic agents, which enhance GI motility, often work by modulating neurotransmitter systems in the gut, such as the serotonergic (5-HT) and cholinergic systems. merckvetmanual.com For example, 5-HT4 receptor agonists are known to increase the release of acetylcholine, which promotes propulsive contractions. merckvetmanual.com While specific studies on the direct effects of Valdecoxib (B1682126) (this compound) on gastrointestinal motility are not extensively detailed in the provided results, the general mechanisms of action for drugs affecting GI motility often involve these pathways.
Pharmacokinetic Characterization of this compound in Non-Human Species
The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is fundamental to understanding its behavior in a biological system. nih.gov Preclinical animal models are essential for this characterization before a compound can be considered for human trials. mdpi.com
Absorption Profiles in Animal Models
Following oral administration in animal models, Valdecoxib demonstrates good absorption. chemicalbook.in Studies indicate an oral bioavailability of 83%. chemicalbook.indrugbank.com The time to reach peak plasma concentration is approximately 3 hours. chemicalbook.in It has been observed that administering the drug with a high-fat meal can delay the time to peak plasma concentration by 1 to 2 hours. chemicalbook.in
Distribution Patterns and Tissue Accumulation in Preclinical Species
Once absorbed, Valdecoxib exhibits a very high degree of protein binding, around 98%. chemicalbook.in The volume of distribution has been reported to be less than 0.6 L/kg in animal studies, suggesting that the drug is not extensively distributed into tissues. portico.org In studies with another compound, N-(4-methoxyphenyl)-all-trans-retinamide (MPR), the highest levels were detected in the liver and mammary gland of female mice. nih.gov While not Valdecoxib, this illustrates how different compounds can accumulate in specific tissues.
Metabolic Pathways and Metabolite Identification in Animal Models
Valdecoxib undergoes extensive metabolism, primarily in the liver. nih.gov This process involves both cytochrome P450 (CYP) isoenzymes, specifically CYP3A4 and CYP2C9, and non-P450 pathways like glucuronidation. nih.gov In rats, the major metabolic route for a different compound, LY201116, was N-acetylation and subsequent hydroxylation. nih.gov This highlights the diverse metabolic transformations that can occur in animal models. For Valdecoxib, one of its known human metabolites is 4-[3-(3-hydroxyphenyl)-5-methyl-1,2-oxazol-4-yl]benzenesulfonamide. nih.gov
Excretion Routes and Clearance Mechanisms in Preclinical Systems
The elimination of Valdecoxib and its metabolites occurs through both urine and feces. drugbank.com Less than 5% of the administered dose is excreted as the unchanged parent drug. drugbank.com Approximately 70% of the dose is excreted in the urine as metabolites, with about 20% being the valdecoxib N-glucuronide metabolite. drugbank.com In rats, intravenous administration of parecoxib, a prodrug of valdecoxib, resulted in mean elimination half-life values of 0.135 ± 0.003 hours. portico.org
Drug-Drug Interaction Mechanisms in Preclinical Investigations
Preclinical studies are vital for identifying potential drug-drug interactions (DDIs). mdpi.com These interactions can be pharmacokinetic, affecting the ADME of a drug, or pharmacodynamic, where the pharmacological effects are altered. sps.nhs.uk
Enzyme inhibition and induction are common mechanisms for pharmacokinetic DDIs. sps.nhs.uk For example, concurrent administration of Valdecoxib with ketoconazole (B1673606) or fluconazole (B54011), both of which are enzyme inhibitors, has been shown to increase the plasma exposure of Valdecoxib in clinical trials. nih.gov Specifically, co-administration with fluconazole resulted in a 62% increase in Valdecoxib plasma levels. nih.gov
Pharmacodynamic interactions can occur when drugs with similar or opposing effects are used together. europa.eu For instance, combining Valdecoxib with other nonsteroidal anti-inflammatory drugs (NSAIDs) like aceclofenac (B1665411) or acemetacin (B1664320) can increase the risk of adverse effects. drugbank.com Similarly, the risk of gastrointestinal irritation can be heightened when Valdecoxib is combined with corticosteroids such as beclomethasone (B1667900) dipropionate. drugbank.com
Below is a table summarizing some of the potential drug interactions with Valdecoxib based on preclinical and clinical findings.
| Interacting Drug/Class | Potential Effect on Valdecoxib/Other Drug | Mechanism |
| Ketoconazole | Increased plasma exposure of Valdecoxib. nih.gov | Enzyme Inhibition (CYP3A4) |
| Fluconazole | Increased plasma exposure of Valdecoxib (62% increase). nih.gov | Enzyme Inhibition (CYP2C9) |
| Other NSAIDs (e.g., Aceclofenac) | Increased risk of adverse effects. drugbank.com | Additive Pharmacodynamic Effects |
| Corticosteroids (e.g., Beclomethasone) | Increased risk of gastrointestinal irritation. drugbank.com | Additive Pharmacodynamic Effects |
| Abatacept | Increased metabolism of Valdecoxib. drugbank.com | Enzyme Induction |
| Azelastine | Decreased metabolism of Azelastine. drugbank.com | Enzyme Inhibition by Valdecoxib |
Cytochrome P450 Enzyme Inhibition and Induction by this compound
The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast number of drugs. redalyc.org Interactions with this system, either through inhibition or induction, are a primary cause of drug-drug interactions (DDIs). Inhibition can lead to reduced metabolism of a co-administered drug, potentially increasing its concentration and risk of toxicity, while induction can accelerate metabolism, possibly leading to a loss of therapeutic efficacy. evotec.compsu.edu
Preclinical in vitro studies are essential for predicting a compound's potential for DDIs. These investigations typically use human liver microsomes or recombinant human CYP enzymes to determine a compound's inhibitory potential, often expressed as an IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%). researchgate.net
In the case of this compound (Valdecoxib), preclinical data indicate that its elimination is primarily the result of hepatic metabolism. drugbank.com In vitro studies have identified it as a substrate for two key CYP enzymes: CYP2C9 and CYP3A4 . drugbank.com This classifies this compound as a potential "victim" of DDIs, where its own clearance can be affected by other drugs that inhibit or induce these specific isoforms. For instance, CYP2C9 is responsible for metabolizing several other anti-inflammatory drugs, while CYP3A4 is involved in the metabolism of over a third of marketed drugs. psu.edu
The potential of this compound to act as a "perpetrator" by inhibiting or inducing CYP enzymes is also a key consideration. Enzyme induction is a process regulated by nuclear receptors, such as the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR), which can lead to increased expression of CYP genes. psu.edu Preclinical assessments for induction potential are often conducted using cultured primary human hepatocytes. europa.eu While this compound is a known substrate of CYP2C9 and CYP3A4, specific preclinical data detailing its potency as an inhibitor or its capacity as an inducer of various CYP isoforms are not extensively detailed in the available literature.
| CYP Isoform | Role in this compound Metabolism | Significance in Preclinical Models |
|---|---|---|
| CYP2C9 | Metabolizes this compound | As a substrate, the clearance of this compound can be altered by CYP2C9 inhibitors or inducers in preclinical studies. This isoform is known to metabolize other NSAIDs. psu.edudrugbank.com |
| CYP3A4 | Metabolizes this compound | As a substrate, its metabolism can be influenced by a wide range of compounds that interact with CYP3A4, a major drug-metabolizing enzyme. drugbank.com |
Transporter Protein Modulation by this compound
Efflux transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene), are critical membrane proteins that actively pump substrates out of cells. nih.gov They are highly expressed in key physiological barriers, including the intestinal wall, blood-brain barrier, and kidneys. nih.govsolvobiotech.com By limiting the absorption and distribution of their substrates, these transporters play a major role in drug disposition. solvobiotech.com Inhibition of P-gp and/or BCRP can be a strategy to enhance the oral bioavailability and central nervous system penetration of certain drugs. nih.gov
Given the frequent co-expression and overlapping substrate specificities of P-gp and BCRP, they can act synergistically to form a robust barrier to drug distribution. solvobiotech.com Preclinical investigation into a new chemical entity's potential to act as a substrate or inhibitor of these transporters is a standard component of drug development. However, specific preclinical studies detailing the interaction of this compound with P-gp, BCRP, or other key drug transporters were not identified.
Pharmacogenomic Considerations in Animal Models for this compound Response
Pharmacogenomics is the study of how genetic variations influence an individual's response to drugs. frontiersin.org These genetic differences, particularly in genes encoding drug-metabolizing enzymes and transporters, can account for significant inter-individual variability in drug efficacy and safety. frontiersin.org Animal models are frequently used in expression pharmacogenomics to identify markers that are correlative with and predictive of drug response. wellbeingintlstudiesrepository.org
A key pharmacogenomic consideration for this compound stems from its metabolism by CYP2C9, an enzyme known for significant genetic polymorphism in humans. psu.edudrugbank.com In preclinical animal models, the corresponding orthologous genes (e.g., the Cyp2c subfamily in mice) would be of primary interest. Interspecies differences in CYP activity are a critical factor; for instance, some research suggests that the profile of CYP activities in mice more closely resembles that of humans compared to rats, which could influence the choice of animal model for metabolism studies. nih.gov
Therefore, in animal models, genetic variations within the relevant Cyp genes could theoretically lead to differences in the metabolism and clearance of this compound, affecting its exposure and pharmacological response. While the principle is well-established, specific studies in animal models directly investigating the pharmacogenomic basis of response variability to this compound have not been detailed. Such studies would be crucial for understanding how genetic factors might influence the compound's disposition in different preclinical settings. Furthermore, non-genetic factors like inflammation have been shown in experimental models to downregulate CYP enzyme expression, a phenomenon that can complicate the prediction of drug response based on genotype alone. mdpi.com
Advanced Research Applications and Methodologies Involving C16h14n2o3s
Development of Analytical Techniques for C16H14N2O3S and its Metabolites in Biological Matrices (Preclinical)
The accurate quantification of Tenatoprazole (B1683002) and its metabolites in biological samples is crucial for preclinical studies. To this end, various analytical methods have been developed and validated.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the separation and quantification of Tenatoprazole and its metabolites in biological fluids like plasma. nih.govscispace.comnih.gov
Several HPLC methods with UV detection have been established for the determination of Tenatoprazole in plasma. scispace.comnih.govnih.gov These methods typically involve a protein precipitation step, often using acetonitrile, to extract the drug from the plasma matrix. sphinxsai.com The separation is then achieved on a reverse-phase C18 column with a suitable mobile phase, such as a mixture of phosphate (B84403) buffer and acetonitrile. scispace.comnih.govresearchgate.net The UV detector is commonly set at wavelengths ranging from 295 nm to 314 nm for optimal detection. scispace.comnih.gov These methods have been validated for linearity, precision, and accuracy, demonstrating their reliability for pharmacokinetic studies. nih.gov For instance, one validated HPLC-UV method for rat plasma showed a linear dynamic range of 20-6000 ng/mL with a lower limit of quantitation of 20 ng/mL. nih.gov Another method developed for dog plasma had a linear range of 0.02-5.0 µg/mL. nih.govresearchgate.net
LC-MS/MS provides even greater sensitivity and selectivity for analyzing Tenatoprazole and its metabolites. This technique has been instrumental in identifying and characterizing various metabolic products in human liver microsomes. nih.govresearchgate.net By coupling the separation power of liquid chromatography with the mass-analyzing capabilities of tandem mass spectrometry, researchers can obtain detailed information about the molecular formula and structure of the metabolites. researchgate.net
Table 1: Examples of Chromatographic Methods for Tenatoprazole Analysis
| Technique | Matrix | Key Parameters | Application |
|---|---|---|---|
| HPLC-UV | Rat Plasma | C18 column, isocratic mobile phase, UV detection at 295 nm. nih.gov | Pharmacokinetic studies. nih.gov |
| HPLC-UV | Dog Plasma | C18 column, mobile phase: 10 mM phosphate buffer (pH 4.7)-acetonitrile (70:30, v/v), UV detection at 306 nm. nih.govresearchgate.net | Pharmacokinetic study after oral administration. nih.govresearchgate.net |
| HPLC-UV | Human Plasma | C18 column, mobile phase: acetonitrile/phosphate buffer, UV detection at 307 nm. sphinxsai.com | Bioequivalence studies. sphinxsai.com |
| LC-QTOF-MS | Human Liver Microsomes | Analysis of metabolites. researchgate.net | Identification of metabolites like 5'-OH tenatoprazole and tenatoprazole sulfide. researchgate.net |
This table is interactive. Click on the headers to sort the data.
Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, play a vital role in the structural elucidation and routine analysis of Tenatoprazole.
UV-Vis spectrophotometry offers a simple and rapid method for the quantitative estimation of Tenatoprazole in bulk drug and pharmaceutical formulations. rjptonline.orgresearchgate.netresearchgate.net The maximum absorbance (λmax) of Tenatoprazole is typically observed around 307-314 nm in various solvents like 0.1N NaOH or 0.1M Hydrochloric acid. scispace.comrjptonline.orgresearchgate.net The method generally follows Beer's law within a specific concentration range, allowing for accurate quantification. rjptonline.orgresearchgate.net
NMR spectroscopy is a powerful tool for the definitive structural characterization of Tenatoprazole and its metabolites. nih.govmdpi.com ¹H NMR and one-dimensional selective Nuclear Overhauser Effect (NOE) experiments have been crucial in identifying new metabolites, such as 1′-N-oxy-5′-hydroxytenatoprazole sulfide. nih.govmdpi.comresearchgate.net By analyzing the chemical shifts and coupling constants of the protons in the molecule, researchers can precisely determine its chemical structure. researchgate.netpsu.edu NMR data is also used in combination with other techniques for the complete structural elucidation of unknown compounds. stanford.edursc.org
Table 2: Spectroscopic Data for Tenatoprazole
| Technique | Solvent/Medium | λmax / Chemical Shifts | Application |
|---|---|---|---|
| UV-Vis Spectroscopy | 0.1N NaOH | 314 nm scispace.comresearchgate.net | Quantitative estimation. researchgate.net |
| UV-Vis Spectroscopy | 0.1M Hydrochloric Acid | 314 nm rjptonline.orgresearchgate.net | Quantitative estimation. rjptonline.orgresearchgate.net |
| ¹H NMR | CDCl₃ | Chemical shifts reported in δ (ppm) units relative to internal reference Me₄Si. psu.edu | Structural confirmation. psu.edu |
| NMR Spectroscopy | Not specified | Used to determine the solution-state NMR structural ensemble of human Tsg101 UEV in complex with tenatoprazole. rcsb.org | Structural biology. rcsb.org |
This table is interactive. Click on the headers to sort the data.
Computational Chemistry and Molecular Modeling Studies of this compound
Computational methods are increasingly used to investigate the properties and mechanism of action of drugs like Tenatoprazole at a molecular level. These in silico approaches provide valuable insights that complement experimental findings.
Tenatoprazole exerts its therapeutic effect by inhibiting the gastric H+/K+-ATPase, also known as the proton pump. nih.govchemsrc.com Molecular docking and dynamics simulations are computational techniques used to model the interaction between Tenatoprazole and its target enzyme. researchgate.net
These studies have shown that Tenatoprazole, a prodrug, is converted to its active form in the acidic environment of the stomach. nih.govresearchgate.net This active species then forms a covalent disulfide bond with specific cysteine residues on the H+/K+-ATPase. nih.govresearchgate.net Molecular modeling has helped to identify the key binding sites, which are located in the transmembrane segments 5 and 6 (TM5/6) of the enzyme, specifically at cysteine residues Cys813 and Cys822. nih.govresearchgate.netglpbio.com Docking studies can also predict the binding strength and conformation of different proton pump inhibitors (PPIs) within the active site of the enzyme. mdpi.com
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. biomedgrid.comresearchgate.netnih.gov DFT calculations have been applied to Tenatoprazole to understand the intricacies of its acid activation process. acs.org
These calculations have revealed that the acid activation of Tenatoprazole, an imidazopyridine derivative, is more complex than that of benzimidazole-type PPIs due to the presence of an additional nitrogen atom that can be protonated. acs.org DFT studies have elucidated the energetics of the proton transfer steps and the subsequent formation of the active sulfenic acid intermediate. acs.org The calculations also help in determining the free-energy activation barrier for the formation of the disulfide complex with the cysteine residue of the H+/K+-ATPase, which is a critical step in the inhibition process. acs.orgresearchgate.net This information is valuable for designing new PPIs with improved efficacy. acs.org
In silico (computational) prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in modern drug discovery. researchgate.netnih.gov These predictive models help in the early assessment of the drug-like properties of new chemical entities, including analogues of Tenatoprazole.
By analyzing the physicochemical and structural properties of a molecule, ADMET prediction tools can estimate its potential for oral bioavailability, metabolic stability, and potential toxicities. researchgate.netrjptonline.org For proton pump inhibitors, these in silico methods can be used to screen libraries of analogues to identify candidates with improved pharmacokinetic profiles. biomedgrid.com For instance, parameters such as water solubility, permeability, and potential for inhibiting key drug-metabolizing enzymes like CYP2C19 and CYP3A4 can be computationally evaluated. rjptonline.org This allows for the prioritization of the most promising analogues for further experimental investigation, thereby streamlining the drug development process. researchgate.netnih.gov
Formulation Science Innovations for this compound (Preclinical Focus)
Innovations in formulation science aim to overcome challenges associated with this compound, such as its poor aqueous solubility, and to develop delivery systems that offer sustained release and targeted action, potentially improving efficacy and patient compliance. researchgate.netbegellhouse.commdpi.com
Nanoparticle encapsulation represents a significant strategy to improve the delivery of this compound. Various types of nanoparticles, including solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and polymeric nanoparticles, have been investigated in preclinical studies to enhance the drug's properties. ekb.egnano-ntp.comresearchgate.net
Research has focused on formulating this compound-loaded nanoparticles to improve its dissolution rate and bioavailability. mdpi.commdpi.com For instance, chitosan-encapsulated this compound nanoparticles have been developed, showing sizes between 110-220 nm. mdpi.com In one study, an optimized formulation of this compound-chitosan nanoparticles had a mean particle size of 84 nm with a polydispersity index of 0.086, indicating a uniform distribution. thepharmajournal.com These nanoparticles demonstrated quicker absorption and prolonged release in Wistar rats compared to the free drug. mdpi.com
Solid lipid nanoparticles (SLNs) have also been explored for topical delivery. nano-ntp.comnano-ntp.com Formulations using stearic acid, phospholipon 80, and pluronic F68 resulted in particle sizes ranging from 226.51 nm to 1250 nm, with entrapment efficiencies up to 71.3%. nano-ntp.com Another study on nanostructured lipid carriers (NLCs) for transdermal delivery reported particle sizes between 134 to 491 nm and encapsulation efficiencies from 35% to 70%. ekb.eg These NLCs, when incorporated into a gel, showed a more sustained inhibitory effect in a carrageenan-induced rat paw edema model compared to a gel with the free drug. ekb.eg
Furthermore, cationic nanoparticles composed of poly(lactic-co-glycolic acid) (PLGA) and Eudragit RL have been prepared for intra-articular injection. An optimized formulation yielded nanoparticles with a size of 212.0 nm and a drug loading of 4.50% w/w, showing a sustained release pattern. researchgate.net The co-encapsulation of this compound with other therapeutic agents like curcumin (B1669340) in PLGA nanoparticles has also been investigated, showing enhanced anti-arthritic effects in animal models. semanticscholar.orgsemanticscholar.org
Table 1: Characteristics of this compound Nanoparticle Formulations
| Nanoparticle Type | Polymer/Lipid Used | Particle Size (nm) | Encapsulation Efficiency (%) | Preclinical Model/Application | Reference |
| Chitosan Nanoparticles | Chitosan | 84 - 220 | ~70% (unspecified) | Oral delivery in Wistar rats | mdpi.comthepharmajournal.com |
| Solid Lipid Nanoparticles (SLNs) | Stearic Acid, Phospholipon 80 | 226.5 - 1250 | 65.6 - 71.3 | Topical gel for inflammation | nano-ntp.com |
| Nanostructured Lipid Carriers (NLCs) | Compritol, Oleic Acid | 134 - 491 | 35 - 70 | Transdermal gel in rat paw edema model | ekb.eg |
| Cationic Nanoparticles | PLGA, Eudragit RL | 212.0 | 4.50 (drug loading) | Intra-articular injection | researchgate.net |
| Hybrid Nanoparticles | Lipid, Chitosan, Poloxamer | 198.5 - 223.8 | 75.1 - 88.5 | Oral delivery for inflammation | nih.gov |
| PLGA Nanoparticles (Co-encapsulated) | PLGA | ~200 (unspecified) | 79.26 | Anti-arthritic in rats | semanticscholar.org |
This table is generated based on data from the text and may not be exhaustive.
Targeted delivery systems aim to concentrate this compound at the site of action, such as inflamed joints, thereby increasing therapeutic efficacy and reducing systemic exposure. researchgate.netgoogle.com Preclinical research in animal models has been instrumental in evaluating these advanced systems.
One approach involves formulating this compound into microparticles for colon-targeted delivery, which could be beneficial in managing pain and inflammation associated with colorectal cancer. plos.orgnih.gov In a study using albino rabbits, Hydroxypropyl Methylcellulose (HPMC) microparticles loaded with this compound were developed. plos.orgnih.gov These microparticles, with sizes ranging from 62.89 to 284.55 μm, demonstrated controlled release over 24 hours and were found to be biocompatible in acute oral toxicity studies. plos.orgnih.gov
For localized inflammation, such as in joints, injectable systems are being explored. researchgate.net Cationic nanoparticles have been designed to increase retention time within the synovial cavity of joints following intra-articular injection. researchgate.net The positive charge of these nanoparticles is intended to interact with endogenous hyaluronic acid. researchgate.net
Transdermal delivery is another targeted approach investigated in animal models like Beagle dogs and Wistar rats. jfda-online.comnih.gov Studies have shown that topical application of this compound gel can lead to higher concentrations in the synovial fluid of the treated joint compared to the plasma, suggesting direct penetration to the target tissue. nih.gov This localized delivery could minimize the systemic side effects associated with oral administration. nih.gov Techniques like iontophoresis and electroporation have been shown to further enhance the transdermal permeation of this compound salts in Wistar rats. jfda-online.com
Beyond nanoparticle encapsulation and targeted systems, other advanced drug delivery systems for this compound are under preclinical investigation to improve its therapeutic profile. researchgate.netbegellhouse.comwjpmr.com These include hydrogels, microparticles, and microneedle systems. researchgate.netmdpi.comimrpress.com
Hydrogel-based systems offer a promising platform for sustained and localized drug delivery. imrpress.commdpi.com Thermosensitive polyurethane-based hydrogels have been developed as potential carriers for this compound, demonstrating controlled release profiles suitable for topical applications or wound dressings. mdpi.com Another study explored an injectable hydrogel made of carboxymethyl chitosan-methylcellulose-pluronic for encapsulating this compound-loaded nanoparticles. mdpi.com
Implantable drug delivery systems have also been designed for long-term, sustained release. innovareacademics.in One such system involves integrating this compound-loaded gelatin microspheres into a gelatin scaffold. innovareacademics.in In vivo studies in rabbits with these rod-shaped implants confirmed sustained plasma levels of the drug, indicating potential for effective long-term therapy for conditions like arthritis. innovareacademics.in
Microneedle delivery systems represent an innovative approach to bypass the stratum corneum, the main barrier of the skin, for enhanced transdermal delivery. mdpi.com Polymeric microneedles made from materials like polycaprolactone (B3415563) (PCL) and polyvinylpyrrolidone (B124986) (PNVP) have been designed to load this compound, aiming to improve the efficiency of drug delivery for pain management. mdpi.com
Table 2: Overview of Advanced Drug Delivery Systems for this compound in Preclinical Research
| Delivery System | Key Features | Preclinical Finding/Model | Reference |
| Colon-Targeted Microparticles | HPMC-based, controlled release | Biocompatible in albino rabbits, potential for CRC treatment | plos.orgnih.gov |
| Transdermal Gel | Direct penetration to target tissue | Higher synovial fluid concentration in Beagle dogs | nih.gov |
| Thermosensitive Hydrogels | Polyurethane-based, controlled release | Suitable for topical/wound dressing applications | mdpi.com |
| Implantable Scaffolds | Gelatin microspheres in gelatin scaffold | Sustained plasma levels in rabbits | innovareacademics.in |
| Polymeric Microneedles | PCL and PNVP materials | Designed to bypass skin barrier for enhanced delivery | mdpi.com |
| Ocular Nanoparticles | Chitosan-based | Prolonged drug release in rabbit eye model | mdpi.com |
This table is generated based on data from the text and may not be exhaustive.
Omics Approaches in this compound Research
"Omics" technologies, such as proteomics and metabolomics, provide a powerful, systems-level view of the molecular changes induced by this compound. These approaches are crucial in preclinical research for elucidating mechanisms of action and identifying potential biomarkers.
Proteomic analysis helps to identify and quantify the complete set of proteins in a biological system, revealing how this compound affects protein expression and signaling pathways. This approach offers insights beyond the primary mechanism of COX inhibition.
A chemoreactome and proteomic analysis investigating the synergistic action of this compound with tolperisone (B1682978) and B vitamins highlighted several molecular mechanisms. med-sovet.pro The study indicated that the combination therapy works by inhibiting cyclooxygenase-2 and leukotriene A4 hydrolases, inhibiting the effects of pro-inflammatory molecules like IL-1β and TNFα, and producing an antioxidant effect by increasing the expression of superoxide (B77818) dismutase-1 and glutathione (B108866) peroxidase. med-sovet.pro This suggests that the therapeutic effects of this compound may involve a broader modulation of inflammatory and oxidative stress pathways at the protein level. med-sovet.pro
While direct, large-scale proteomic studies profiling the global effects of this compound alone in preclinical models are not extensively detailed in the provided results, the synergistic study demonstrates the utility of proteomics in uncovering complex molecular interactions. med-sovet.pro Benchmarking studies on the proteomic profiles of animal models of epilepsy, a condition where inflammation plays a role, have shown that different models exhibit specific proteomic signatures related to inflammation and immune response, highlighting the complexity of protein alterations in disease states that this compound aims to treat. nih.gov
Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the small-molecule metabolite profiles. In preclinical systems, metabolomic analysis can reveal the systemic and local biochemical impact of this compound exposure.
Studies in animal models have demonstrated that this compound administration alters the metabolome. In one study, intrauterine perfusion of this compound in dairy heifers was performed to investigate its effect on the uterine environment. frontiersin.orgdntb.gov.ua Untargeted metabolomics analysis of the uterine luminal fluid identified 385 distinct metabolites that were altered, with significant changes in pathways like arachidonic acid metabolism, tryptophan metabolism, and linoleic acid metabolism. frontiersin.orgdntb.gov.ua The study found that this compound infusion reduced the abundance of prostaglandins (B1171923) and their metabolites in the uterine fluid. frontiersin.orgdntb.gov.ua
Another study used an untargeted metabolomics approach on plasma samples from cats treated with this compound. researchgate.net The analysis showed that repeated administration altered multiple substances in the plasma, including nonvolatile organic acids, aromatic amino acids, and monosaccharides, as early as four days after starting treatment. researchgate.net A panel of seventeen plasma molecules was identified that could distinguish between this compound-treated and saline-treated cats. researchgate.net A separate lipidomics study in cats also showed that this compound administration led to an increase in certain lipids, such as various triglycerides. mdpi.com
Table 3: Key Metabolite Changes Following this compound Exposure in Preclinical Systems
| Preclinical Model | Biological Matrix | Key Affected Metabolic Pathways | Specific Altered Metabolites (Examples) | Reference |
| Dairy Heifers | Uterine Luminal Fluid | Arachidonic acid metabolism, Tryptophan metabolism, Linoleic acid metabolism | Prostaglandin I2, 6-keto-PGF1α, Guanosine, Inosine, L-carnitine | frontiersin.orgdntb.gov.ua |
| Cats | Plasma | Lipid metabolism, Amino acid metabolism | Triglycerides (e.g., TG 51:1, TG 49:1), Tryptophan, Tyrosine, Xylitol | researchgate.netmdpi.com |
| Cats | Urine | Not specified | Tryptophan, Tyrosine, Taurine, Threonic acid, Pseudouridine | researchgate.netmdpi.com |
This table is generated based on data from the text and may not be exhaustive.
Biomarker Identification and Validation in Preclinical this compound Studies
The preclinical evaluation of therapeutic compounds, including those with the chemical formula this compound, such as Valdecoxib (B1682126) and Bendazac, is fundamental to understanding their mechanisms of action and predicting their potential clinical efficacy. A critical component of this evaluation is the identification and validation of biomarkers. Biomarkers are measurable indicators that can reflect physiological states, pathogenic processes, or pharmacological responses to a therapeutic intervention. crownbio.comresearchgate.net In the context of preclinical studies involving this compound, biomarker discovery allows researchers to link the compound's activity to specific biological pathways, thereby providing evidence of target engagement and potential therapeutic effect before human trials. nih.govempa.ch
Preclinical biomarker research is often conducted using in vitro models and in vivo animal systems that mimic human diseases. crownbio.com These models are instrumental in the early phases of drug development for assessing pharmacokinetics, pharmacodynamics, and potential toxicity. crownbio.com The identification of robust and reliable biomarkers in these preclinical stages is crucial for a smoother transition from laboratory research to clinical applications. crownbio.com
For compounds like Valdecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, preclinical studies focus on biomarkers related to inflammation. nih.govresearchgate.netfrontiersin.org The mechanism of action for Valdecoxib involves the inhibition of the COX-2 enzyme, which in turn blocks the synthesis of prostaglandins, key mediators of inflammation and pain. researchgate.netoup.com Consequently, a primary biomarker for Valdecoxib's activity in preclinical models is the level of Prostaglandin E2 (PGE2). universiteitleiden.nlnih.gov
In various animal models of inflammation, such as those for arthritis or cancer, the administration of COX-2 inhibitors like celecoxib (B62257) has been shown to significantly reduce PGE2 levels in tissues. nih.gov These acute changes in PGE2 can serve as a predictive biomarker for the long-term therapeutic efficacy of the compound. nih.gov For instance, studies in rat models of colorectal cancer have demonstrated that a rapid decrease in colonic PGE2 levels following treatment with a COX-2 inhibitor correlates with long-term suppression of tumor growth. nih.gov The validation of PGE2 as a biomarker in these models involves demonstrating a consistent and dose-dependent response to the drug.
In the case of Bendazac, another compound with the formula this compound, the primary mechanism of action is the inhibition of protein denaturation and aggregation. This is particularly relevant in the context of cataract research. Preclinical studies for Bendazac would therefore focus on identifying and validating biomarkers associated with protein stability.
The following interactive data tables summarize the types of biomarkers and methodologies used in preclinical studies relevant to the mechanisms of action of compounds with the this compound formula.
Table 1: Biomarker Identification in Preclinical Studies of Valdecoxib (this compound)
| Biomarker Category | Specific Biomarker | Preclinical Model | Rationale for Biomarker Selection | Validation Method |
| Pharmacodynamic | Prostaglandin E2 (PGE2) | Rat models of inflammation and cancer (e.g., adjuvant arthritis, colorectal cancer models) | PGE2 is a direct product of the COX-2 enzyme, the therapeutic target of Valdecoxib. Its levels correlate with inflammation and disease progression. universiteitleiden.nlnih.govmdpi.com | Measurement of PGE2 levels in tissue or blood samples (e.g., via ELISA or mass spectrometry) following drug administration to show a dose-dependent reduction. nih.gov |
| Target Engagement | Cyclooxygenase-2 (COX-2) Activity | In vitro human whole-blood assays; In vivo rat models | To confirm that Valdecoxib directly and selectively inhibits its intended target enzyme. nih.govresearchgate.net | Biochemical assays measuring the IC50 (half-maximal inhibitory concentration) for COX-2 versus COX-1 to establish selectivity. nih.govresearchgate.net |
| Inflammatory | Inflammatory Cytokines (e.g., IL-6) | Mouse models of rheumatoid arthritis (e.g., collagen antibody-induced arthritis). nih.gov | To assess the downstream effects of COX-2 inhibition on the broader inflammatory cascade. | Measurement of cytokine levels in serum to demonstrate a reduction in systemic inflammation following treatment. nih.gov |
Table 2: Biomarker Identification in Preclinical Studies of Bendazac (this compound)
| Biomarker Category | Specific Biomarker | Preclinical Model | Rationale for Biomarker Selection | Validation Method |
| Protein Stability | Degree of Lens Protein Denaturation/Aggregation | In vitro bovine or rabbit lens models | Bendazac's primary proposed mechanism is the prevention of protein denaturation, a key pathological feature of cataracts. | Spectroscopic or microscopic analysis to quantify the reduction in heat- or chemically-induced lens opacification. |
| Oxidative Stress | Advanced Glycation End-products (AGEs) | In vitro models using human lens crystallins | To assess the compound's ability to inhibit non-enzymatic glycation, a process contributing to cataract development. | Measurement of fluorescent AGEs to demonstrate inhibition by the compound. |
| Cellular Viability | Neuronal Cell Death | In vitro cell culture models of neurodegenerative diseases | Protein aggregation is a common feature in neurodegenerative diseases, making this a potential area of investigation. frontiersin.org | Cell viability assays (e.g., MTT assay) to show a protective effect against aggregate-induced toxicity. frontiersin.org |
The validation of these biomarkers in preclinical settings is a critical step. nih.gov For a biomarker to be considered validated, it must be shown to be a reliable and reproducible indicator of a biological or pathological process or a response to a therapeutic intervention. researchgate.net This process often involves the use of multiple analytical methods to ensure the robustness of the findings. nih.gov The successful identification and validation of such biomarkers in preclinical studies provide a stronger rationale for advancing compounds like those represented by this compound into clinical trials.
Future Directions and Emerging Research Avenues for C16h14n2o3s
Exploration of Novel Biological Applications for C16H14N2O3S Beyond Gastric Inhibition (Preclinical Research)
Beyond its established anti-inflammatory effects, the core structure of this compound offers a scaffold for investigating new biological activities. Preclinical research is pivoting to explore its potential in oncology and other disease areas, driven by the mechanisms that are independent of COX-2 inhibition.
Anticancer Activity: A significant area of interest is the potential application of this compound and related compounds in cancer therapy. Research into other non-steroidal anti-inflammatory drugs (NSAIDs) has shown they can suppress the transcription factor NF-κB, which is implicated in tumor cell proliferation. umw.edu.pl The structural components of this compound, including the sulfonamide group, are found in various compounds investigated for anticancer effects. nih.gov Preclinical studies on structurally similar compounds have demonstrated the ability to induce apoptosis (programmed cell death), elevate reactive oxygen species (ROS), and cause DNA damage in cancer cell lines. nih.govmdpi.com For example, certain derivatives have shown potent activity against lung, liver, breast, and colon cancer cell lines in vitro. nih.govmdpi.comresearchgate.net
Anti-inflammatory Mechanisms: The anti-inflammatory properties of this compound may extend beyond COX-2 inhibition. Some proton pump inhibitors (PPIs), which share a benzimidazole (B57391) core with some other therapeutic agents, have been shown to exert anti-inflammatory effects by interfering with NF-κB activation in vascular endothelial and gastric epithelial cells. nih.govresearchgate.net Exploring whether this compound can modulate similar inflammatory pathways, such as those involving neutrophil-endothelial cell interactions, represents a viable research direction. researchgate.net
| Potential Application | Preclinical Findings in Related Compounds | Potential Mechanism of Action |
|---|---|---|
| Anticancer Therapy (e.g., Lung, Liver, Colon) | Demonstrated cytotoxicity in human cancer cell lines (A549, Huh7, HCT-116). nih.gov Induction of apoptosis and cell cycle arrest. nih.govmdpi.com | Induction of reactive oxygen species (ROS), DNA damage, autophagy, inhibition of NF-κB. umw.edu.plnih.gov |
| Novel Anti-inflammatory Pathways | Inhibition of NF-κB activation in endothelial and epithelial cells by other classes of drugs. nih.gov | Modulation of neutrophil migration and adhesion, interference with inflammatory signaling cascades. nih.govresearchgate.net |
Development of Next-Generation this compound Analogues with Enhanced Preclinical Profiles
The development of new analogues of this compound is a key strategy to optimize its therapeutic potential and mitigate known liabilities. Through targeted chemical modifications, researchers aim to enhance potency, improve metabolic stability, and refine the compound's activity profile. mdpi.com
Structure-activity relationship (SAR) studies are central to this effort, providing insights into how specific structural changes affect biological activity. nih.govmdpi.com For the this compound scaffold, key areas for modification include the phenyl, isoxazole (B147169), and sulfonamide moieties. nih.gov The goal is to design novel compounds with superior preclinical characteristics. mdpi.comnih.govrsc.org
Improving Potency and Selectivity: SAR studies can guide the synthesis of analogues with increased potency for new biological targets or improved selectivity to reduce off-target effects. mdpi.comnih.gov For instance, modifying substituents on the aromatic rings could enhance binding affinity to a target enzyme or receptor. nih.gov
Enhancing Metabolic Stability: A significant challenge in drug development is poor metabolic stability. mdpi.com Analogues can be designed to be more resistant to metabolic breakdown, for example, by introducing fluorine atoms or other groups that block metabolic sites, potentially leading to a longer duration of action. nih.gov
| Modification Strategy | Objective | Example from Related Compound SAR Studies |
|---|---|---|
| Substitution on Phenyl Rings | Enhance potency and target selectivity. | Adding trifluoromethyl groups to aromatic rings was well tolerated by target enzymes in benzothiazole-phenyl analogs. nih.gov |
| Alteration of the Sulfonamide Group | Improve pharmacokinetic properties and explore new targets. | Benzenesulfonamide series were developed as perforin (B1180081) inhibitors, demonstrating that this moiety can be key for novel activities. nih.gov |
| Modification of the Isoxazole Core | Fine-tune biological activity and physicochemical properties. | The heterocyclic core is critical for achieving selective COX-2 inhibition and can be modified to interact with other biological pathways. nih.gov |
Integration of Artificial Intelligence and Machine Learning in this compound Discovery Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic candidates. nih.govnih.gov These computational tools can be applied to this compound research to explore its potential more efficiently. ijpsjournal.comcrimsonpublishers.com
Predicting Biological Activity: ML algorithms can be trained on large datasets of chemical structures and their known biological activities to predict the potential effects of novel this compound analogues. nih.govresearchgate.netnih.gov This allows for the in silico screening of virtual libraries, prioritizing the most promising compounds for synthesis and testing. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold. ijpsjournal.com These models can be optimized to generate structures with desirable properties, such as high predicted binding affinity for a specific target and favorable pharmacokinetic profiles. nih.gov
Target Identification and Validation: AI can analyze vast biological datasets (genomics, proteomics) to identify and prioritize potential new biological targets for this compound. embl.orgnih.gov By finding correlations between compound structures and biological responses, ML can suggest novel mechanisms of action. researchgate.netnih.govbiorxiv.org
| AI/ML Application | Description | Potential Impact on this compound Research |
|---|---|---|
| Predictive Modeling | Using algorithms (e.g., Random Forest, SVM) to predict bioactivity, toxicity, and ADMET properties from molecular structure. nih.govmdpi.com | Accelerates the screening of virtual this compound analogues, reducing time and cost. nih.gov |
| Generative Models | Employing deep learning to generate novel molecular structures with optimized properties. ijpsjournal.comresearcher.life | Creates next-generation this compound analogues with potentially enhanced efficacy and safety profiles. |
| Target Identification | Analyzing biological data to identify new protein targets or pathways modulated by the compound. embl.orgnih.gov | Uncovers novel therapeutic applications for this compound beyond its known mechanisms. |
Challenges and Opportunities in this compound Research Translation (Preclinical to Early Development)
Translating promising preclinical findings into clinical development is a complex process fraught with challenges. nih.govnih.gov For this compound, its history necessitates a particularly cautious and well-informed approach.
Challenges:
Predictive Validity of Preclinical Models: A major hurdle is that animal models often fail to accurately predict human responses. nih.govmedium.com Given the past cardiovascular concerns with Valdecoxib (B1682126), demonstrating safety in relevant and predictive models is paramount. nih.gov
Pharmacokinetics and Pharmacodynamics (PK/PD): Establishing a clear relationship between the compound's concentration in the body and its biological effect is crucial for success. nih.govnih.gov Poor PK/PD properties can lead to failure in clinical trials.
Regulatory Hurdles: The previous market withdrawal of Valdecoxib creates a high regulatory barrier for any new analogue or application. nih.govmedium.com Overcoming this requires extensive and robust preclinical data.
Opportunities:
Advanced Preclinical Models: The use of innovative models, such as humanized animal models or organ-on-a-chip technologies, can provide more accurate predictions of human efficacy and safety. medium.com
Targeted Indications: Focusing on diseases with high unmet medical needs, such as specific cancers, could provide a more favorable risk-benefit profile for new this compound analogues. nih.gov
Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to treatment or are at lower risk of adverse effects can facilitate a more personalized and successful clinical development path.
| Challenge | Opportunity |
|---|---|
| Historical safety concerns (cardiovascular risk). nih.gov | Develop analogues with improved safety profiles; utilize advanced safety screening models (e.g., organ-on-a-chip). medium.com |
| Poor translation from animal models to humans. nih.gov | Focus on indications with high unmet need (e.g., aggressive cancers) where the risk-benefit ratio is different. |
| Complex PK/PD relationships. nih.gov | Establish a robust PK/PD model early in development to guide clinical trial design. nih.gov |
| High regulatory scrutiny. medium.comclinicaltrialsarena.com | Engage with regulatory agencies early and develop a comprehensive data package addressing all potential concerns. medium.com |
Unexplored Biological Targets and Pathways Influenced by this compound
The chemical architecture of this compound suggests it may interact with biological targets beyond COX-2. Privileged scaffolds like those within its structure are often capable of binding to multiple biological targets. researchgate.net
Peroxisome Proliferator-Activated Receptors (PPARs): Some NSAIDs have been shown to activate PPARγ, a nuclear receptor with anti-inflammatory properties. umw.edu.pl Investigating whether this compound or its analogues can modulate PPAR activity could open new therapeutic avenues in metabolic diseases or cancer.
Kinase Pathways: The sulfonamide moiety is a key feature in many kinase inhibitors. Exploring the potential of this compound to inhibit specific kinases involved in cancer cell signaling or inflammation is a logical next step.
| Potential Target/Pathway | Rationale for Investigation | Potential Therapeutic Area |
|---|---|---|
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Other NSAIDs are known to modulate this anti-inflammatory pathway. umw.edu.pl | Inflammatory diseases, cancer, metabolic disorders. |
| Protein Kinases | The sulfonamide group is a common feature in kinase inhibitors. | Oncology, autoimmune diseases. |
| Nuclear Factor-kappa B (NF-κB) Signaling | A key pro-inflammatory pathway that other NSAIDs are known to inhibit. umw.edu.pl | Chronic inflammation, cancer. |
| Carbonic Anhydrases | The sulfonamide moiety is a classic inhibitor of this enzyme class, which is involved in various physiological processes. | Glaucoma, epilepsy, cancer. |
Q & A
Q. Q1. What are the established synthetic routes for C₁₆H₁₄N₂O₃S, and how can researchers optimize yield and purity?
Methodological Answer : C₁₆H₁₆N₂O₃S is synthesized via multi-step reactions, including oxime formation, O-acetylation, lithiation, and cyclocondensation. A common route involves deoxybenzoin, hydroxylamine sulfate, acetic anhydride, and chlorosulfonic acid . To optimize yield:
Q. Q2. How should researchers characterize the molecular structure of C₁₆H₁₄N₂O₃S to confirm its identity?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Compare ¹H/¹³C NMR spectra with reference data (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide protons at δ 10.2 ppm) .
- Mass Spectrometry : Confirm molecular weight (314.36 g/mol) using ESI-MS (Electrospray Ionization Mass Spectrometry) and validate isotopic patterns .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles, particularly for the isoxazole ring .
Q. Q3. What analytical techniques are critical for assessing the stability of C₁₆H₁₄N₂O₃S under varying storage conditions?
Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., >200°C) and hygroscopicity .
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months; monitor degradation via UV-Vis spectroscopy (λmax = 260 nm) .
- pH-Dependent Solubility : Use shake-flask method to measure solubility in buffers (pH 1.2–7.4) and identify hydrolysis-prone conditions .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in reported COX-2 inhibition data for C₁₆H₁₄N₂O₃S across different in vitro assays?
Methodological Answer : Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). To address this:
Q. Q5. What strategies are effective for elucidating the metabolic pathways of C₁₆H₁₄N₂O₃S in preclinical models?
Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify phase I metabolites (e.g., hydroxylation at C5-methyl) via LC-MS/MS .
- In Vivo Tracing : Administer ¹⁴C-labeled compound to rodents; collect plasma/excreta for radiometric profiling .
- Computational Prediction : Use ADMET software (e.g., Schrödinger’s QikProp) to simulate cytochrome P450 interactions and prioritize metabolites for experimental validation .
Q. Q6. How can computational modeling improve the design of C₁₆H₁₄N₂O₃S derivatives with enhanced selectivity for COX-2 over COX-1?
Methodological Answer :
- Molecular Docking : Simulate binding to COX-2 (PDB: 3LN1) and COX-1 (PDB: 3KK6) using AutoDock Vina. Focus on key residues (e.g., COX-2 Val523 vs. COX-1 Ile434) .
- QSAR (Quantitative Structure-Activity Relationship) : Train models with descriptors like logP, polar surface area, and sulfonamide bond length to predict selectivity ratios .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing methyl with trifluoromethyl) to optimize binding affinity .
Data Analysis & Contradiction Management
Q. Q7. How should researchers address conflicting toxicity profiles of C₁₆H₁₄N₂O₃S reported in rodent vs. primate studies?
Methodological Answer :
- Species-Specific Metabolism Analysis : Compare hepatic CYP450 isoforms (e.g., CYP2C9 in humans vs. CYP2C11 in rats) using transcriptomics .
- Dose Escalation Studies : Administer 0.02–50 mg/kg doses to primates; monitor renal biomarkers (creatinine, BUN) to reconcile discrepancies with rodent LD₅₀ data .
- Meta-Analysis : Pool data from 5+ studies using PRISMA guidelines to identify confounding variables (e.g., solvent carriers like DMSO) .
Q. Q8. What methodologies are recommended for validating the reproducibility of C₁₆H₁₄N₂O₃S biological activity data across labs?
Methodological Answer :
- Blinded Interlaboratory Trials : Distribute standardized samples (e.g., 98% pure compound in amber vials) to 3+ labs; harmonize protocols for cell viability assays (MTT) .
- Error Budget Analysis : Quantify uncertainties from instrumentation (e.g., ±2% HPLC accuracy) and biological variability (e.g., ±15% in IC₅₀ values) .
- Data Sharing Platforms : Upload raw datasets to repositories like Zenodo with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .
Experimental Design & Optimization
Q. Q9. How can researchers design a robust structure-activity relationship (SAR) study for C₁₆H₁₄N₂O₃S analogs?
Methodological Answer :
- Scaffold Diversification : Synthesize 20+ analogs with modifications at the isoxazole ring (e.g., halogens, alkyl chains) .
- High-Throughput Screening (HTS) : Test COX-2 inhibition in 384-well plates; use Z’-factor >0.5 to validate assay quality .
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to correlate structural features (e.g., Hammett σ values) with activity .
Q. Q10. What steps are critical for ensuring ethical compliance in preclinical studies involving C₁₆H₁₄N₂O₃S?
Methodological Answer :
- IACUC Approval : Submit protocols for animal studies (e.g., dosing frequency, euthanasia methods) to institutional review boards .
- 3Rs Framework : Replace rodent models with zebrafish embryos where possible; reduce sample size via power analysis .
- Data Transparency : Disclose all adverse events (e.g., hepatotoxicity at 50 mg/kg) in publications, aligning with ARRIVE guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
